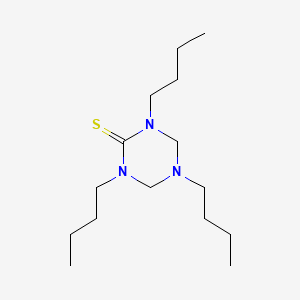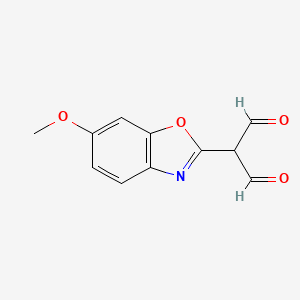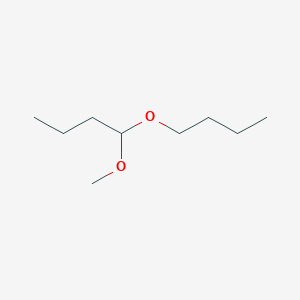
1-Butoxy-1-methoxybutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butoxy-1-methoxybutane is an organic compound with the molecular formula C7H16O2. It is a type of ether, specifically a butyl methyl ether, and is known for its applications in various chemical processes. The compound is characterized by its ether linkage, which is a functional group consisting of an oxygen atom connected to two alkyl or aryl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Butoxy-1-methoxybutane can be synthesized through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide. For example, sodium butoxide can react with methyl iodide to form this compound. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to enhance the nucleophilicity of the alkoxide ion.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as phase-transfer catalysts, can also be employed to increase the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Butoxy-1-methoxybutane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form butoxyacetic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions are less common for ethers, but under specific conditions, the ether linkage can be cleaved to form alcohols.
Substitution: The ether can undergo nucleophilic substitution reactions, where the methoxy or butoxy group is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed:
Oxidation: Butoxyacetic acid
Reduction: Butanol and methanol
Substitution: Various substituted ethers depending on the nucleophile used
Applications De Recherche Scientifique
1-Butoxy-1-methoxybutane has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis. It is particularly useful in reactions requiring an aprotic solvent.
Biology: Employed in the extraction and purification of biological molecules due to its ability to dissolve both polar and nonpolar compounds.
Medicine: Investigated for its potential use in drug delivery systems, where its ether linkage can be modified to release active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants.
Mécanisme D'action
The mechanism of action of 1-butoxy-1-methoxybutane primarily involves its ability to act as a solvent and reactant in various chemical processes. The ether linkage allows it to participate in nucleophilic substitution reactions, where it can donate or accept alkyl groups. The compound’s molecular structure enables it to interact with different molecular targets, facilitating reactions that are essential in synthetic chemistry and industrial applications.
Comparaison Avec Des Composés Similaires
1-Methoxybutane: Similar in structure but lacks the butoxy group, making it less versatile in certain reactions.
1-Butoxyethane: Contains an ethoxy group instead of a methoxy group, which can affect its reactivity and solubility.
1-Butoxy-2-methoxyethane: Has an additional methylene group, altering its physical and chemical properties.
Uniqueness: 1-Butoxy-1-methoxybutane is unique due to its combination of butoxy and methoxy groups, providing a balance of hydrophobic and hydrophilic properties. This makes it particularly useful as a solvent in reactions requiring both polar and nonpolar environments. Its versatility in undergoing various chemical reactions also sets it apart from other similar compounds.
Propriétés
Numéro CAS |
113443-65-5 |
|---|---|
Formule moléculaire |
C9H20O2 |
Poids moléculaire |
160.25 g/mol |
Nom IUPAC |
1-butoxy-1-methoxybutane |
InChI |
InChI=1S/C9H20O2/c1-4-6-8-11-9(10-3)7-5-2/h9H,4-8H2,1-3H3 |
Clé InChI |
MPAZMSQJQTWSJW-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(CCC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(5-Methylheptyl)oxy]-4'-octyl-1,1'-biphenyl](/img/structure/B14292103.png)
![3-Acetyl-2-methyl-12H-indolo[2,3-a]quinolizin-5-ium chloride](/img/structure/B14292111.png)
![[(1-Nitropropyl)sulfanyl]benzene](/img/structure/B14292113.png)
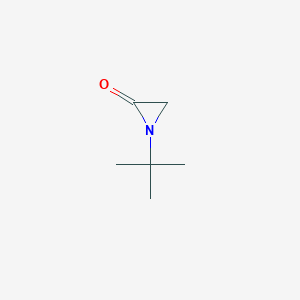
![1,1-Difluoro-5,6-diazaspiro[2.4]hept-5-ene](/img/structure/B14292138.png)

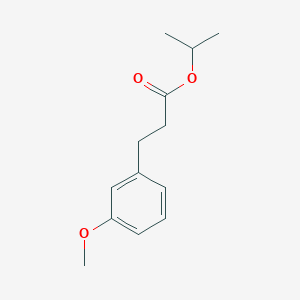

![2-Methyl-2-azaspiro[4.4]non-7-EN-1-one](/img/structure/B14292150.png)
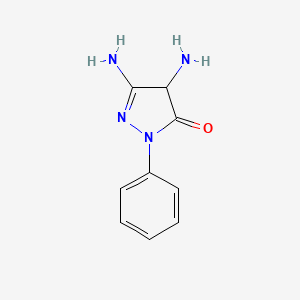
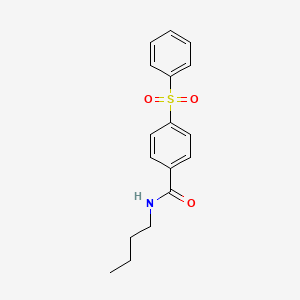
![2-[2-(2-Iodoethoxy)ethoxy]ethyl 4-formylbenzoate](/img/structure/B14292166.png)
